molecular formula C14H10FO3- B14764243 4-[(3-Fluorophenyl)methoxy]benzoate

4-[(3-Fluorophenyl)methoxy]benzoate

Cat. No.: B14764243
M. Wt: 245.22 g/mol
InChI Key: GSTZODCOPHCYCV-UHFFFAOYSA-M
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Description

4-[(3-Fluorophenyl)methoxy]benzoate is a benzoate ester derivative characterized by a 3-fluorobenzyloxy substituent at the para position of the benzoic acid core. Its structure consists of a methyl or ethyl ester group (depending on the specific derivative) attached to the carboxylic acid moiety, with a fluorinated benzyl ether at the 4-position of the aromatic ring. The fluorine atom at the meta position of the benzyl group introduces electron-withdrawing effects, which can influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula

C14H10FO3-

Molecular Weight

245.22 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C14H11FO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8H,9H2,(H,16,17)/p-1

InChI Key

GSTZODCOPHCYCV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation

A widely adopted method involves reacting 4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a mild base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 60–80°C for 12–24 hours.

Representative Conditions:

Component Quantity/Concentration
4-Hydroxybenzoic acid 1.0 equiv
3-Fluorobenzyl bromide 1.2 equiv
K₂CO₃ 2.5 equiv
DMF 0.5 M
Temperature 70°C, 18 hours

The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of 3-fluorobenzyl bromide. This method yields 4-[(3-fluorophenyl)methoxy]benzoic acid with reported purities >95% after recrystallization.

Solvent and Catalytic Optimization

Recent advances highlight the role of cesium carbonate (Cs₂CO₃) in improving reaction efficiency. In comparative studies, Cs₂CO₃ increased yields by 15–20% relative to K₂CO₃ due to its stronger basicity and enhanced solubility in DMF. Microwave-assisted synthesis (100°C, 30 minutes) further reduces reaction times while maintaining yields above 85%.

Esterification of 4-[(3-Fluorophenyl)methoxy]benzoic Acid

The carboxylic acid intermediate is converted to the ester via classical Fischer esterification or acyl chloride-mediated routes.

Fischer Esterification

Fischer esterification employs excess ethanol (EtOH) in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction is refluxed for 6–8 hours, achieving equilibrium conversion rates of 70–80%.

Mechanistic Pathway:

  • Protonation of the carboxylic acid carbonyl oxygen.
  • Nucleophilic attack by ethanol to form a tetrahedral intermediate.
  • Deprotonation and elimination of water to yield the ester.

Acyl Chloride Intermediate

For higher yields (>90%), the acid is first converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol:

Step 1: Acyl Chloride Formation
$$ \text{4-[(3-Fluorophenyl)methoxy]benzoic acid} + \text{SOCl}2 \rightarrow \text{4-[(3-Fluorophenyl)methoxy]benzoyl chloride} + \text{SO}2 + \text{HCl} $$
Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 3 hours.

Step 2: Esterification
$$ \text{4-[(3-Fluorophenyl)methoxy]benzoyl chloride} + \text{EtOH} \rightarrow \text{this compound} + \text{HCl} $$
Triethylamine (Et₃N) is often added to scavenge HCl, driving the reaction to completion.

Alternative Single-Step Ester Synthesis

To bypass isolation of the carboxylic acid intermediate, direct benzylation of pre-formed esters has been explored:

Alkylation of Ethyl 4-Hydroxybenzoate

Ethyl 4-hydroxybenzoate reacts with 3-fluorobenzyl bromide under conditions analogous to Section 2.1. This method avoids handling free carboxylic acids and achieves yields comparable to the two-step approach (78–82%).

Advantages:

  • Simplified purification (no acid-base extractions required).
  • Compatibility with thermally sensitive substrates.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound exhibit characteristic signals:

  • Aromatic protons : δ 7.8–6.8 ppm (multiplet, 8H, Ar–H).
  • OCH₂CF group : δ 5.1 ppm (singlet, 2H).
  • Ethyl ester : δ 4.3 ppm (quartet, 2H, –COOCH₂CH₃) and δ 1.3 ppm (triplet, 3H, –CH₃).

¹⁹F NMR reveals a singlet at δ -112 ppm, confirming the integrity of the 3-fluorophenyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for the ethyl ester derivative shows a molecular ion peak at m/z 289.0845 [M+H]⁺, consistent with the molecular formula C₁₆H₁₃FO₃.

Scale-Up and Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Microreactor systems reduce reaction times by 40% and improve heat dissipation during exothermic benzylation steps.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in newer protocols, offering lower toxicity and easier recycling.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate is used in scientific research for chemistry, biology, medicine, and industry applications.

Chemical Reactions

  • Oxidation The compound can undergo oxidation to form 4-[(3-fluorobenzyl)oxy]benzoic acid, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reduction reactions can convert the ester group to 4-[(3-fluorobenzyl)oxy]benzyl alcohol, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions, and nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

  • Chemistry It serves as a building block in organic synthesis and for studying reaction mechanisms.
  • Biology It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
  • Medicine It has potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
  • Industry It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs of 4-[(3-Fluorophenyl)methoxy]benzoate include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference ID
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate 4-fluoro, 3-(4-methoxyphenyl), methyl ester 260.26 (calc.) Not reported Fluorine and methoxyphenyl enhance lipophilicity; potential pharmaceutical intermediate
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine core with methoxy/formyl phenoxy groups, methyl ester 502.48 79–82 Complex triazine-based structure; high polarity due to multiple ether linkages
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)... Thiazolidinone and silyl-protected benzoate 724.2774 107–109 Bulky silyl group; designed for targeted drug delivery
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonylurea herbicide with triazine moiety ~365.3 (calc.) Not reported Agrochemical application; inhibits plant acetolactate synthase

Key Observations :

  • Fluorine Substitution: Fluorine at the benzyl or aryl position (e.g., and ) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (). This is critical for improving bioavailability in drug design .
  • Ester vs. Sulfonylurea Groups : While this compound is a simple ester, compounds like those in incorporate sulfonylurea and triazine moieties, broadening their utility as herbicides but increasing synthetic complexity .
  • Bulkier Moieties : Silyl-protected derivatives () exhibit higher molecular weights and melting points due to steric hindrance, which can modulate solubility and release kinetics in drug formulations .

Biological Activity

4-[(3-Fluorophenyl)methoxy]benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a methoxy group and a fluorinated phenyl ring, which contribute to its unique chemical reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) range that suggests bactericidal action. For instance, it showed promising results against Staphylococcus aureus and Enterococcus species, with MIC values indicating effective inhibition of bacterial growth .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Mechanism of Action
Staphylococcus aureus15.625–62.5Inhibition of protein synthesis
Enterococcus faecalis62.5–125Inhibition of nucleic acid production
Methicillin-resistant S. aureus (MRSA)62.216–124.432Bactericidal effect on biofilm formation

This compound also demonstrated moderate to good antibiofilm activity against MRSA, reducing biofilm formation significantly compared to control treatments .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, thus suggesting a dual role in both antimicrobial and anti-inflammatory activities .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to bind to enzymes or receptors that play critical roles in inflammation and microbial resistance. For example, the compound may inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Case Studies

Several studies have explored the efficacy of this compound in clinical and laboratory settings:

  • Study on Biofilm Formation : A study assessed the compound's ability to disrupt biofilm formation in MRSA strains, revealing a significant reduction in biofilm mass when treated with varying concentrations of the compound .
  • Comparative Analysis : In comparative studies with other antimicrobial agents like ciprofloxacin, this compound exhibited a broader spectrum of activity against resistant strains, highlighting its potential as an alternative therapeutic agent .

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